Methyl 2-[5,7-dimethyl-2-(2-nitrobenzoyl)imino-1,3-benzothiazol-3-yl]acetate
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Description
Physical and Chemical Properties Analysis
The nitro group in the compound, like the carboxylate anion, is a hybrid of two equivalent resonance structures. The hybrid structure has a full positive charge on nitrogen and a half-negative charge on each oxygen . This gives nitro compounds high dipole moments, which can affect their physical and chemical properties .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Benzothiazole Derivatives : Studies have explored the synthesis of benzothiazole derivatives and their properties. For example, the synthesis and characterization of benzothiazole-imino-benzoic acid ligands and their metal complexes have shown good antimicrobial activity against human epidemic-causing bacterial strains (Mishra et al., 2019). Additionally, efficient microwave-mediated synthesis methods have been developed for benzothiazole- and benzimidazole-based heterocycles, demonstrating the utility of these methods in creating novel compounds with potential for various applications (Darweesh et al., 2016).
Anti-Oxidant and Anti-Bacterial Activities : Novel N'-arylmethylidene-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetohydrazides have been synthesized and shown to possess potential anti-oxidant and anti-bacterial activities, highlighting the potential of benzothiazole derivatives in medicinal chemistry (Ahmad et al., 2010).
Synthesis of Hetaryl-Substituted Pyrylium Salts : Research on the synthesis of dimethyl benzothiazol-2-yl and related carbinols, and their acylation to produce pyrylium salts and hetarylpyridines, indicates the versatility of benzothiazole derivatives in the synthesis of complex heterocyclic compounds with potential utility in various chemical industries (Dorofeenko et al., 1973).
Anticancer Activity : The synthesis and in-vitro anticancer activity of 3-cyano-6,9-dimethyl-4-imino 2-methylthio 4H-pyrimido [2,1-b] [1,3] benzothiazole and its derivatives have been investigated, revealing that some compounds exhibited remarkable activity against various cancer lines. This suggests the potential for developing new anticancer drugs based on benzothiazole derivatives (Waghmare et al., 2013).
Properties
IUPAC Name |
methyl 2-[5,7-dimethyl-2-(2-nitrobenzoyl)imino-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O5S/c1-11-8-12(2)17-15(9-11)21(10-16(23)27-3)19(28-17)20-18(24)13-6-4-5-7-14(13)22(25)26/h4-9H,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVWPWUSMYZEHOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N(C(=NC(=O)C3=CC=CC=C3[N+](=O)[O-])S2)CC(=O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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